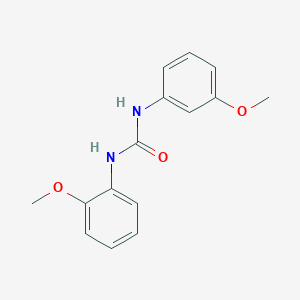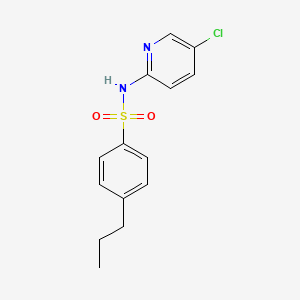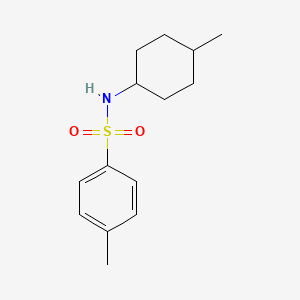![molecular formula C16H12ClN3OS2 B4423175 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4423175.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. The compound was first synthesized in 2009 and has since been studied extensively for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of CCT137690 involves the inhibition of Mps1 kinase. Mps1 kinase is involved in the regulation of the spindle checkpoint, which ensures that chromosomes are properly aligned during cell division. By inhibiting Mps1 kinase, CCT137690 disrupts the spindle checkpoint, leading to chromosomal instability and ultimately cell death.
Biochemical and Physiological Effects
CCT137690 has been shown to have specific effects on cancer cells, with minimal effects on normal cells. The compound has been shown to induce cell death in cancer cells, while having little effect on normal cells. CCT137690 has also been shown to inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCT137690 is its specificity for cancer cells. This makes it a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one limitation of CCT137690 is its relatively low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of CCT137690. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the long-term effects of CCT137690 on normal cells and to assess its potential as a cancer treatment in clinical trials.
Applications De Recherche Scientifique
CCT137690 has been extensively studied for its potential use in cancer research. The compound has been shown to inhibit the activity of a protein called Mps1 kinase, which is involved in the regulation of cell division. By inhibiting Mps1 kinase, CCT137690 can induce cell death in cancer cells. The compound has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-6-4-11(5-7-12)13-9-23-16(19-13)20-14(21)10-22-15-3-1-2-8-18-15/h1-9H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUVYLSLMVXWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423134.png)
![N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423142.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4423149.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methylprop-2-en-1-amine](/img/structure/B4423154.png)



![N-(2,3-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423200.png)
![N-(2-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423203.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4423209.png)
